molecular formula C8H5IN2O2 B11756702 5-Iodo-1H-indazole-6-carboxylic acid

5-Iodo-1H-indazole-6-carboxylic acid

Cat. No.: B11756702
M. Wt: 288.04 g/mol
InChI Key: FCLMEUYCWWJQHG-UHFFFAOYSA-N
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Description

5-Iodo-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of an iodine atom at the 5th position and a carboxylic acid group at the 6th position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-indazole-6-carboxylic acid typically involves the iodination of indazole derivatives. One common method includes the reaction of 6-carboxyindazole with iodine in the presence of an oxidizing agent. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Iodo-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The iodine atom can facilitate the formation of halogen bonds, enhancing the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison: 5-Iodo-1H-indazole-6-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its bromine and chlorine analogs, the iodine derivative often exhibits higher reactivity in substitution reactions and stronger binding interactions in biological systems .

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

5-iodo-1H-indazole-6-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

FCLMEUYCWWJQHG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1I)C(=O)O

Origin of Product

United States

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